molecular formula C4H8N2O3S B6283697 (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide CAS No. 2649057-92-9

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B6283697
CAS No.: 2649057-92-9
M. Wt: 164.2
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Description

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from specific imidazolidinones . The reaction conditions often include the use of triethylamine as a base and methanol as a solvent, with the reaction carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce more saturated oxazole derivatives .

Scientific Research Applications

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A similar five-membered ring compound with one oxygen and one nitrogen atom.

    Dihydroisoxazole: A reduced form of isoxazole with similar chemical properties.

    Methanesulfonamide: A simpler sulfonamide compound without the oxazole ring.

Uniqueness

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide is unique due to its combination of the oxazole ring and the sulfonamide group, which imparts specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in medicinal chemistry and materials science .

Properties

CAS No.

2649057-92-9

Molecular Formula

C4H8N2O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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